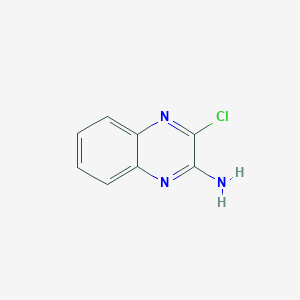

3-Chloroquinoxalin-2-amine

Overview

Description

3-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with aromatic amines. One common method is the aromatic nucleophilic substitution reaction, where 2,3-dichloroquinoxaline reacts with substituted aromatic amines in the presence of aluminum chloride . Another method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate, sodium acetate, and potassium tert-butoxide in dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cyclization Reactions: It can react with internal alkynes to form pyrrolo[2,3-b]quinoxalines in the presence of palladium catalysts.

Common Reagents and Conditions:

Palladium Acetate (Pd(OAc)2): Used as a catalyst in cyclization reactions.

Sodium Acetate (NaOAc): Used as a base in cyclization reactions.

Potassium tert-Butoxide (KOtBu): Used as a strong base in cyclization reactions.

Dimethyl Sulfoxide (DMSO): Used as a solvent in various reactions.

Major Products:

Pyrrolo[2,3-b]quinoxalines: Formed through cyclization reactions with internal alkynes.

N-Substituted Quinoxalin-2-amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

3-Chloroquinoxalin-2-amine has been investigated for its diverse pharmacological properties. Notably, it has been studied for:

- Anticancer Activity : Several derivatives of quinoxaline, including this compound, have shown promising results against various cancer cell lines. For instance, compounds synthesized from this base structure have exhibited significant growth inhibitory effects on liver carcinoma cells (HEPG 2) and other tumor cell lines such as HeLa and MCF-7 .

- Antibacterial and Antifungal Properties : Quinoxaline derivatives are recognized for their effectiveness against bacterial and fungal infections. Research indicates that this compound and related compounds demonstrate notable antibacterial activity against pathogens like E. cloacae and antifungal activity against Candida species .

- Serotonin Receptor Modulation : The compound has been explored for its interaction with serotonin receptors, particularly as potential ligands that could discriminate between receptor types . This suggests a role in treating conditions related to serotonin dysregulation.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound derivatives:

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| This compound derivative A | HEPG 2 | 0.071 | High |

| This compound derivative B | HeLa | 0.126 | Moderate |

| This compound derivative C | MCF-7 | 0.164 | Moderate |

These findings indicate that modifications to the quinoxaline structure can significantly enhance anticancer activity, suggesting a pathway for developing new therapeutic agents .

Antimicrobial Studies

In a comprehensive evaluation of antimicrobial properties, various derivatives of this compound were tested against multiple strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Efficacy |

|---|---|---|

| Candida albicans | 32 | Variable |

| Candida krusei | 8 | High |

| Aspergillus niger | 16 | Moderate |

The variability in efficacy against different strains underscores the selective nature of these compounds in targeting specific pathogens, which is crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as an activator of the enzyme SIRT1, which plays a role in cellular regulation and longevity . Additionally, it can inhibit enzymes such as Rho kinase, luciferase, and phosphodiesterase, which are involved in various biological processes .

Comparison with Similar Compounds

2,3-Dichloroquinoxaline: A precursor in the synthesis of 3-Chloroquinoxalin-2-amine.

Pyrrolo[2,3-b]quinoxalines: Compounds formed from the cyclization of this compound with internal alkynes.

N-Substituted Quinoxalin-2-amines: Compounds formed through nucleophilic substitution reactions.

Uniqueness: this compound is unique due to its versatile reactivity and potential biological activities Its ability to undergo various chemical reactions and form complex heterocyclic structures makes it a valuable compound in synthetic chemistry

Biological Activity

3-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3, belonging to the quinoxaline family. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications span antimicrobial, antiviral, and anticancer therapies.

This compound acts through various biochemical pathways by interacting with multiple biological targets. One of its primary mechanisms involves the activation of SIRT1 (Sirtuin 1), an enzyme that plays a crucial role in cellular processes such as aging, inflammation, and metabolic regulation. The activation of SIRT1 leads to enhanced deacetylation of target proteins, influencing several downstream effects in cellular metabolism and stress resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacteria. In studies comparing its efficacy with clinically used antibiotics, this compound demonstrated comparable or superior activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Comparable to Ampicillin |

| Methicillin-resistant S. aureus | 0.25 µg/mL | Superior to Isoniazid |

| Mycobacterium smegmatis | 1 µg/mL | Comparable to Rifampicin |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from it have shown promising results against multiple cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives have displayed significant cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study focused on the cytotoxicity of several quinoxaline derivatives, including those based on this compound, reported that certain compounds induced cell cycle arrest at the G2/M phase in colorectal cancer cell lines (HCT116). The most active compounds demonstrated a significant reduction in cell viability, suggesting their potential for further development as therapeutic agents .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). These characteristics suggest good bioavailability, which is critical for effective therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloroquinoxalin-2-amine in heterocyclic chemistry?

this compound is typically synthesized via nucleophilic substitution or as a side product in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, reacting 4-chlorotetrazolo[1,5-a]quinoxaline with hex-1-yne in the presence of a copper catalyst (e.g., CuOTf) under argon at 100°C for 72 hours yields this compound (6% yield). Purification involves column chromatography using gradients of cyclohexane/ethyl acetate with triethylamine . Alternative methods include condensation reactions of 2,3-dichloroquinoxaline (2,3-DCQ) with substituted anilines under reflux conditions in DMF, followed by crystallization .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- 1H-NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ ~5 ppm in CDCl3) .

- IR Spectroscopy : Stretching vibrations for N–H (~3445 cm⁻¹), C–Cl (762 cm⁻¹), and aromatic C=C (1529 cm⁻¹) .

- Cross-validation : Match spectral data with literature values, particularly NMR shifts reported for analogous quinoxaline derivatives .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Dust control : Use fume hoods to minimize aerosol formation during synthesis or purification .

- Waste disposal : Decontaminate residues by mixing with sand or vermiculite before transferring to sealed containers for hazardous waste processing .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with gradients of DCM/ethyl acetate (2% triethylamine additive) to improve resolution of polar amine products .

- Crystallization : Recrystallize crude products from hot ethanol to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst loading : Reducing CuOTf from 0.2 to 0.1 equiv. increases amine yield (from 6% to 23%) but requires extended reaction times (3–5 days) .

- Solvent selection : Replace toluene with polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution kinetics .

- Temperature control : Lowering reaction temperatures (e.g., 80°C) may reduce side-product formation in multi-step syntheses .

Q. How are side products and reaction pathways analyzed in this compound synthesis?

- TLC monitoring : Track reaction progress using silica plates (UV visualization) to detect intermediates like imidazoloquinoxalines .

- Mechanistic studies : Use deuterated solvents (e.g., DMSO-d6) in NMR to identify proton exchange processes or intermediate tautomerization .

Q. What computational methods predict the reactivity and stability of this compound?

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the quinoxaline ring .

- Molecular docking : Simulate interactions with biological targets (e.g., microbial enzymes) to rationalize observed antimicrobial activity .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Hydrolysis studies : Monitor degradation kinetics under acidic (HCl) or basic (NaOH) conditions via HPLC. The chloro group is susceptible to hydrolysis at pH > 10, forming hydroxylated derivatives .

- Buffered solutions : Store the compound in neutral buffers (pH 6–8) at 4°C to minimize decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Re-evaluate MIC values against Gram-positive/negative bacteria using standardized protocols (e.g., CLSI guidelines) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Q. How can photostability be assessed for this compound in drug formulation studies?

- UV irradiation tests : Expose solutions to UV light (254 nm) and quantify degradation via absorbance spectroscopy.

- Radical scavengers : Add antioxidants (e.g., ascorbic acid) to mitigate photo-oxidation of the amine group .

Properties

IUPAC Name |

3-chloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJFBHOKPHILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355781 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34117-90-3 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

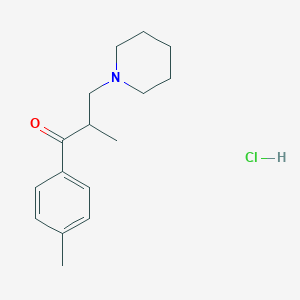

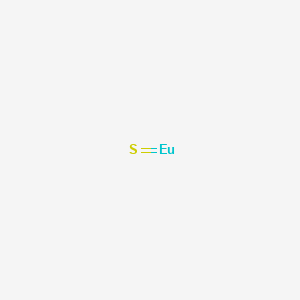

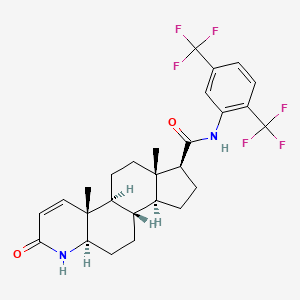

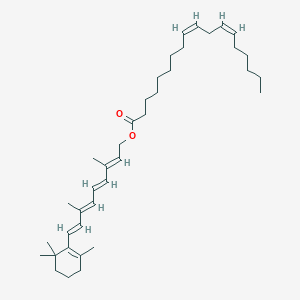

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.